Diethylisopropylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

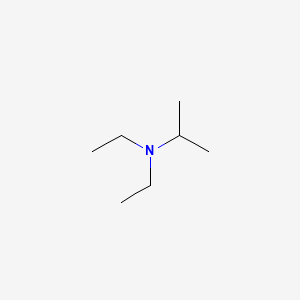

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWOJODHECIZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208785 | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-15-1 | |

| Record name | N,N-Diethyl-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N,N-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Diisopropylethylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a vast array of organic reactions. Its unique combination of strong basicity and low nucleophilicity makes it an indispensable tool in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties of N,N-Diisopropylethylamine

DIPEA is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉N | [3] |

| Molar Mass | 129.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Fishy, ammoniacal | [3] |

| Density | 0.742 g/mL at 25 °C | [3] |

| Boiling Point | 126.6 °C | [3] |

| Melting Point | -46 to -50 °C | [3] |

| Flash Point | 6 to 10 °C | [3][4] |

| Vapor Pressure | 31 mmHg (37.7 °C) | [4] |

| Refractive Index (n²⁰/D) | 1.414 | [3] |

| pKa of Conjugate Acid | ~10.8-11 | [5][6] |

| Solubility in water | 4.01 g/L at 20 °C | [3] |

| Solubility in organic solvents | Miscible with most organic solvents | [1][2] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Consistent with the structure of N-ethyl-N,N-diisopropylamine. |

| ¹³C NMR | Consistent with the structure of N-ethyl-N,N-diisopropylamine. |

| IR | Characteristic peaks for C-H and C-N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Key Applications in Organic Synthesis

The steric hindrance provided by the two isopropyl groups and the ethyl group surrounding the nitrogen atom makes DIPEA an excellent non-nucleophilic base.[3][7] This means it can effectively scavenge protons without competing with nucleophiles in the reaction mixture, thus minimizing side reactions.[8][9]

Amide Bond Formation (Peptide Coupling)

DIPEA is extensively used in peptide synthesis to facilitate the coupling of amino acids.[5][7][10] It acts as a base to neutralize the protonated amine of the incoming amino acid and the acidic byproducts formed during the activation of the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

DIPEA serves as a crucial base in several palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings, by neutralizing the hydrogen halide formed during the catalytic cycle.[3][6]

Alkylation of Amines

DIPEA is employed in the alkylation of secondary amines to tertiary amines.[11][12] Its non-nucleophilic nature prevents the formation of quaternary ammonium (B1175870) salts, which is a common side reaction with other bases.[8]

Protecting Group Chemistry

DIPEA is utilized in the protection of sensitive functional groups, such as alcohols, where a non-nucleophilic base is required to prevent unwanted side reactions.[7]

Experimental Protocols

Synthesis of N,N-Diisopropylethylamine

Method 1: From Diisopropylamine (B44863) and Paraldehyde (B1678423) [2]

This method involves the reductive amination of acetaldehyde (B116499) (generated in situ from paraldehyde) with diisopropylamine.

-

Materials:

-

Paraldehyde

-

Concentrated Hydrochloric Acid

-

Diisopropylamine

-

Sodium Cyanoborohydride or Sodium Borohydride

-

Sodium Hydroxide (B78521) solution (40%)

-

-

Procedure:

-

In a 500 mL reactor, add 200 mL of methanol.

-

Sequentially add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30% mass concentration).

-

Stir the mixture for 30 minutes at 25 °C under normal pressure.

-

Add 72 g (0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium cyanoborohydride.

-

Stir the mixture for an additional 20 minutes.

-

Remove the methanol under reduced pressure.

-

Adjust the pH of the residue to 13 with a 40% sodium hydroxide solution.

-

Separate the organic phase and purify by distillation, collecting the fraction at 127.5-128.0 °C to obtain N,N-diisopropylethylamine.

-

Method 2: From Diisopropylamine and Ethyl Chloride [13]

This method involves the direct alkylation of diisopropylamine with ethyl chloride under pressure.

-

Materials:

-

Diisopropylamine

-

Ethyl Chloride

-

Potassium Iodide (KI) or Sodium Iodide (NaI)

-

Potassium Hydroxide (KOH) solution

-

-

Procedure:

-

In a high-pressure autoclave, add 84 mL (0.6 mol) of diisopropylamine, 20.0 g (0.3 mol) of ethyl chloride, and 2 g of KI.

-

Seal the autoclave and purge with nitrogen.

-

Heat the mixture to 130 °C, reaching a pressure of 0.8 MPa.

-

Maintain the temperature for 10 hours.

-

Cool the reactor and add KOH solution to the reaction mixture until the pH reaches 13.

-

Separate the organic phase and purify by distillation.

-

Purification of N,N-Diisopropylethylamine

Commercial DIPEA can be purified by distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂) to remove water and other impurities.[3][14] A common two-step procedure involves an initial distillation from ninhydrin (B49086) to remove primary and secondary amine impurities, followed by a second distillation from KOH to remove water.[14]

Amide Bond Formation using HBTU/DIPEA

This protocol is a standard method for solid-phase peptide synthesis (SPPS).[15][16]

-

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected amino acid (1.5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

-

O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Dry N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, dissolve the Fmoc-protected amino acid, HOBt, and HBTU in dry DMF.

-

Add DIPEA to the amino acid solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Sonogashira Coupling

A typical procedure for the copper-free Sonogashira coupling is as follows.[6][17][18]

-

Materials:

-

Aryl or vinyl halide (1.0 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., THF, Toluene)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and solvent.

-

Add the terminal alkyne followed by DIPEA.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Heck Coupling

A general protocol for the Heck coupling reaction is provided below.[6][19][20]

-

Materials:

-

Aryl halide (1.0 equivalent)

-

Alkene (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous and deoxygenated solvent (e.g., Acetonitrile, DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve the aryl halide, palladium catalyst, and phosphine ligand in the solvent.

-

Add the alkene followed by DIPEA.

-

Heat the reaction mixture to the desired temperature (typically 60-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and partition between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Alkylation of a Secondary Amine

The following is a general procedure for the N-alkylation of a secondary amine.[9][11]

-

Materials:

-

Secondary amine (1.0 equivalent)

-

Alkyl halide (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile)

-

-

Procedure:

-

In a round-bottom flask, dissolve the secondary amine in the anhydrous solvent.

-

Add DIPEA to the solution.

-

Add the alkyl halide to the mixture.

-

Stir the reaction at room temperature under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product, which can be further purified by chromatography.

-

Visualizing Reaction Workflows

Amide Bond Formation Workflow

Caption: Workflow for amide bond formation using a coupling reagent and DIPEA.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Safety and Handling

N,N-Diisopropylethylamine is a flammable, corrosive, and toxic liquid.[3][4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[4][21]

-

Inhalation: Toxic if inhaled, may cause respiratory irritation.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye damage.[4]

-

Ingestion: Harmful if swallowed.[4]

In case of exposure, seek immediate medical attention.[22]

Storage and Disposal

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[23] Keep the container tightly closed. Dispose of as hazardous waste in accordance with local regulations.[21][23]

Conclusion

N,N-Diisopropylethylamine is a versatile and powerful non-nucleophilic base that has become an essential reagent in organic synthesis. Its unique properties allow for clean and efficient reactions, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials industries. A thorough understanding of its properties, applications, and safe handling procedures is crucial for its effective and responsible use in the laboratory.

References

- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of N, N-diisopropylethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]

- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. peptideweb.com [peptideweb.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of N,N-diisopropylethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Heck Coupling | NROChemistry [nrochemistry.com]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Diethylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N,N-Diethylisopropylamine, a tertiary amine widely utilized in organic synthesis.

Chemical Structure and Formula

N,N-Diethylisopropylamine, also known as N,N-diethylpropan-2-amine, is a tertiary amine with the chemical formula C₇H₁₇N. Its structure consists of a central nitrogen atom bonded to two ethyl groups and one isopropyl group.

Physicochemical Properties

The key physicochemical properties of N,N-Diethylisopropylamine are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| CAS Number | 6006-15-1 |

| Appearance | Colorless liquid |

| Boiling Point | 105 °C |

| Melting Point | 131-132 °C |

| Density | 0.759 g/mL |

| Refractive Index | 1.4041 |

| Flash Point | 6 °C |

| pKa | 10.69 ± 0.25 (Predicted) |

Synthesis of N,N-Diethylisopropylamine

N,N-Diethylisopropylamine can be synthesized through various methods. Two common laboratory-scale protocols are detailed below.

3.1. Synthesis via Alkylation of Diisopropylamine (B44863) with Ethyl Chloride

This method involves the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst in a high-pressure autoclave.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave equipped with a stirring mechanism and temperature and pressure controls, add diisopropylamine and ethyl chloride in a molar ratio of 2-4:1. Add a catalytic amount of an iodide salt, such as sodium iodide (NaI), with a mass ratio of catalyst to ethyl chloride of 1:20-10.

-

Reaction: Seal the autoclave and purge with nitrogen gas. Heat the reaction mixture to 130-230°C, and pressurize to 0.8-2.5 MPa. Maintain these conditions for 4-10 hours, or until the pressure in the autoclave no longer decreases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel and add a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), until the pH of the aqueous layer is between 12.5 and 13.5.

-

Purification: Separate the organic layer. Purify the crude product by fractional distillation to obtain N,N-Diethylisopropylamine.

3.2. Synthesis via Reductive Amination of Paraldehyde (B1678423) with Diisopropylamine

This method involves the reaction of paraldehyde with diisopropylamine in the presence of a reducing agent.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction flask, dissolve paraldehyde in a suitable solvent such as methanol. Add an acidic catalyst, for example, concentrated hydrochloric acid (mass ratio of catalyst to diisopropylamine is 1-5%). Stir the reaction for 20-40 minutes at 22-28°C.[1]

-

Reductive Amination: To the reaction mixture, add diisopropylamine and a metal hydride reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride. The molar ratio of diisopropylamine to paraldehyde should be 1:0.34-0.4, and the molar ratio of diisopropylamine to the metal hydride should be 1:1-1.2. Maintain the reaction for 10-30 minutes.[1]

-

Work-up and Purification: Remove the solvent under reduced pressure. Adjust the pH of the residue to 13 with a strong base. Separate the organic layer and purify by distillation to yield N,N-Diethylisopropylamine.[1]

Analytical Methods

4.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a common technique for the analysis of volatile amines like N,N-Diethylisopropylamine, particularly for determining residual levels in active pharmaceutical ingredients (APIs).[2]

Experimental Protocol:

-

Instrumentation: An Agilent 7890 GC system equipped with a Flame Ionization Detector (FID) and an autosampler can be used.[2]

-

Column: An Agilent CP-Volamine column (30 m x 0.32 mm, 5 µm film thickness) is suitable for separating amines.[2]

-

Inlet Liner: A Restek Siltek® liner can improve sensitivity.[2]

-

Sample Preparation:

-

Prepare a stock solution of N,N-Diethylisopropylamine in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

-

Dissolve a known amount of the sample to be analyzed in the same solvent.

-

-

GC-FID Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Optimize based on the specific sample matrix and other amines present. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

-

Data Analysis:

-

Integrate the peak corresponding to N,N-Diethylisopropylamine in the chromatograms of the standards and the sample.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of N,N-Diethylisopropylamine in the sample by interpolating its peak area on the calibration curve.

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation and purity assessment of N,N-Diethylisopropylamine.

Experimental Protocol for Sample Preparation:

-

For a liquid sample: Place one drop of N,N-Diethylisopropylamine into a clean, dry 5 mm NMR tube.[3]

-

Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.[4]

-

Mixing: Cap the tube and invert it several times to ensure the sample is thoroughly mixed.

-

Filtering (if necessary): If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

¹H NMR Spectral Data (in CDCl₃):

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~1.0 | Triplet |

| CH₃ (isopropyl) | ~1.0 | Doublet |

| CH₂ (ethyl) | ~2.5 | Quartet |

| CH (isopropyl) | ~3.0 | Septet |

¹³C NMR Spectral Data (in CDCl₃):

| Assignment | Chemical Shift (ppm) |

| CH₃ (ethyl) | ~12 |

| CH₃ (isopropyl) | ~20 |

| CH₂ (ethyl) | ~47 |

| CH (isopropyl) | ~52 |

Role as a Non-Nucleophilic Base

N,N-Diethylisopropylamine is widely used as a sterically hindered, non-nucleophilic base in organic synthesis.[6][7] Its bulky isopropyl groups prevent the nitrogen's lone pair of electrons from acting as a nucleophile and attacking electrophilic centers, while still allowing it to deprotonate acidic protons.[6][7] This property is particularly useful in reactions where a base is needed to neutralize an acid byproduct, but nucleophilic attack by the base would lead to unwanted side reactions.[8][9]

A common application is in acylation reactions, where an amine is acylated with an acid chloride. N,N-Diethylisopropylamine is added to neutralize the HCl formed during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

References

- 1. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]

- 2. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 7. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]

- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hünig's Base

For Researchers, Scientists, and Drug Development Professionals

Hünig's base, formally known as N,N-Diisopropylethylamine (DIPEA or DIEA), is a sterically hindered, non-nucleophilic tertiary amine that serves as an indispensable tool in modern organic synthesis.[1][2] Named after the German chemist Siegfried Hünig, this colorless to light yellow liquid is prized for its ability to act as a potent proton scavenger in a wide array of chemical transformations, from peptide synthesis to cross-coupling reactions, without interfering through unwanted nucleophilic side reactions.[1][2][3] Its unique combination of strong basicity and low nucleophilicity is a direct consequence of the steric bulk provided by the two isopropyl groups and one ethyl group surrounding the nitrogen atom.[4] This guide provides a comprehensive overview of the core physical and chemical properties of Hünig's base, complete with experimental methodologies and mechanistic diagrams to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Hünig's base are summarized below. These properties are crucial for its handling, application in reactions, and purification.

Identification and Nomenclature

| Property | Value |

| Preferred IUPAC Name | N-Ethyl-N-(propan-2-yl)propan-2-amine[1][5] |

| Common Names | Hünig's Base, DIPEA, DIEA[1][5] |

| CAS Number | 7087-68-5[1][5] |

| Molecular Formula | C₈H₁₉N[1][6] |

| Molecular Weight | 129.24 g/mol [2][6] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow liquid[1][3] |

| Odor | Fishy, ammoniacal[1][6] |

| Density | 0.742 g/mL at 25 °C[1][6] |

| Boiling Point | 126.6 - 127 °C[1][7] |

| Melting Point | -46 to -50 °C[3][7] |

| pKa of Conjugate Acid (BH⁺) | 11.4[8] |

| Solubility in Water | 4.01 g/L at 20 °C[1] |

| Refractive Index (n_D²⁰) | 1.414[1] |

| Vapor Pressure | 4.1 kPa at 37.70 °C[1] |

| Flash Point | 10 °C (50 °F)[1] |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of Hünig's base is essential for its quality control and appropriate use in synthetic protocols. Below are detailed methodologies for measuring some of its key properties.

Determination of Boiling Point

The boiling point of Hünig's base can be determined using the Thiele tube method, which allows for uniform heating of the sample.

Methodology:

-

A small quantity of Hünig's base is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil or silicone oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

Determination of Density

The density of Hünig's base, a liquid, can be accurately measured using a pycnometer or a digital density meter. A straightforward method using a balance and a measuring cylinder is described below.

Methodology:

-

The mass of a clean, dry measuring cylinder is recorded using an analytical balance.

-

A known volume of Hünig's base is carefully added to the measuring cylinder.

-

The total mass of the measuring cylinder and the Hünig's base is recorded.

-

The mass of the Hünig's base is calculated by subtracting the mass of the empty measuring cylinder from the total mass.

-

The density is then calculated by dividing the mass of the Hünig's base by its volume.

Determination of pKa

The pKa of the conjugate acid of Hünig's base is a measure of its basicity. Potentiometric titration is a common and accurate method for its determination.

Methodology:

-

A solution of Hünig's base of known concentration is prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

The initial pH of the Hünig's base solution is measured using a calibrated pH meter.

-

The acid titrant is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

Chemical Properties and Reactivity

The chemical behavior of Hünig's base is dominated by the steric hindrance around the nitrogen atom. This steric crowding makes it an excellent non-nucleophilic base.[4]

Non-Nucleophilic Basicity

The primary role of Hünig's base in organic synthesis is to act as a proton scavenger.[5] The bulky isopropyl groups effectively shield the nitrogen's lone pair of electrons, preventing it from participating in nucleophilic attack on electrophilic centers, a common side reaction with other amine bases like triethylamine.[2][4] This property is particularly valuable in reactions where the substrate or product is sensitive to nucleophilic attack.

Applications in Organic Synthesis

Hünig's base is widely employed in a variety of organic reactions, including:

-

Peptide Coupling: It is used to neutralize the protonated amine component during amide bond formation, facilitating the reaction without causing racemization.[2]

-

Alkylation of Secondary Amines: Hünig's base can be used to deprotonate a secondary amine, allowing for its alkylation to form a tertiary amine while minimizing the over-alkylation to a quaternary ammonium (B1175870) salt.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions: It serves as a base to neutralize the acid generated in reactions such as Suzuki, Heck, and Sonogashira couplings.[2]

-

Protecting Group Chemistry: It is used as a base in the protection of alcohols and other functional groups.

Reaction Mechanism: Alkylation of a Secondary Amine

A classic example of the utility of Hünig's base is in the selective alkylation of a secondary amine to a tertiary amine. The sterically hindered nature of Hünig's base allows it to deprotonate the secondary amine without competing in the subsequent nucleophilic substitution reaction with the alkyl halide.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. mt.com [mt.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to the pKa and Basicity of N,N-Diisopropylethylamine (DIPEA) in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it the base of choice in a wide array of chemical transformations, particularly in the realms of pharmaceutical and drug development. This guide provides a comprehensive overview of the acidity of its conjugate acid (pKa) and its basicity in various solvents, offering insights into its behavior and application. Understanding these properties is crucial for reaction optimization, minimizing side reactions, and achieving desired synthetic outcomes.

DIPEA's utility stems from the significant steric hindrance provided by the two isopropyl groups and one ethyl group surrounding the nitrogen atom. This steric bulk allows it to readily accept protons (acting as a Brønsted-Lowry base) while preventing it from participating in nucleophilic attack at electrophilic centers, a common side reaction with less hindered amine bases like triethylamine.

pKa of DIPEA in Various Solvents

The pKa of a base's conjugate acid is a critical parameter for predicting its strength and reactivity in a given solvent. The pKa of the diisopropylethylammonium ion (DIPEAH⁺) has been determined or predicted in several common laboratory solvents. The solvent environment plays a significant role in the acidity of an amine's conjugate acid due to differences in polarity, proticity, and the ability to solvate the charged species.

| Solvent | pKa of Conjugate Acid (DIPEAH⁺) | Method |

| Dimethyl Sulfoxide (DMSO) | 8.5 - 9.0[1] | Experimental |

| Water | ~11 (predicted)[2], 11.4[3] | Predicted/Reported |

| Acetonitrile (B52724) (MeCN) | Not widely reported | - |

Note: The pKa value of 11.4 for Hünig's base is reported to have resolved previous confusion in the literature, though the specific solvent for this determination is not consistently specified across all sources.

Basicity of DIPEA in Different Solvents

The basicity of DIPEA is intrinsically linked to the pKa of its conjugate acid; a higher pKa indicates a stronger base. The electron-donating nature of the three alkyl groups attached to the nitrogen atom increases the electron density on the nitrogen, making the lone pair more available for protonation.

In Protic Solvents (e.g., Water, Alcohols): In protic solvents, the lone pair of electrons on the nitrogen atom of DIPEA is readily available to accept a proton from the solvent or an acidic substrate. However, the resulting ammonium (B1175870) cation is sterically hindered, which can affect its solvation and, consequently, the equilibrium of the acid-base reaction.

In Aprotic Solvents (e.g., DMSO, Acetonitrile, Dichloromethane): DIPEA is highly effective as a base in aprotic solvents. The absence of acidic protons from the solvent allows DIPEA to deprotonate a wide range of acidic substrates without being leveled by the solvent. Its steric hindrance is particularly advantageous in these solvents, preventing unwanted nucleophilic side reactions with electrophilic reagents that are often used in concert with the base. For instance, in peptide synthesis, DIPEA is used to deprotonate the carboxylic acid component, facilitating the formation of an active ester without competing with the amine nucleophile.[1]

Experimental Protocols for pKa Determination

The determination of pKa values in non-aqueous solvents requires specialized techniques due to the challenges associated with measuring proton activity in these media. Below are detailed methodologies for three common experimental approaches that can be adapted for determining the pKa of DIPEA in various organic solvents.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid) to a solution of the base and monitoring the change in potential (pH) using a pH electrode.

Principle: The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the base are equal. This corresponds to the midpoint of the titration curve.

Detailed Methodology:

-

Apparatus:

-

A high-precision potentiometer or pH meter.

-

A combined glass pH electrode suitable for non-aqueous or mixed-solvent systems.

-

An automated or manual burette for precise titrant delivery.

-

A thermostated titration vessel.

-

A magnetic stirrer.

-

-

Reagents:

-

High-purity DIPEA.

-

Anhydrous solvent (e.g., acetonitrile, DMSO).

-

A standardized solution of a strong acid (e.g., perchloric acid or trifluoromethanesulfonic acid) in the same anhydrous solvent.

-

A standard buffer solution for electrode calibration in the chosen solvent system, if available.

-

-

Procedure:

-

Calibrate the pH electrode using appropriate standard buffers for the solvent system being used. For non-aqueous systems, the pH scale may be relative.

-

Accurately prepare a solution of DIPEA of known concentration (e.g., 0.01 M) in the anhydrous solvent.

-

Place a known volume of the DIPEA solution into the thermostated titration vessel and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Begin the titration by adding small, precise increments of the standardized strong acid solution.

-

After each addition, allow the potential reading to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve, often determined by taking the first or second derivative of the curve.

-

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. As DIPEA itself does not have a strong chromophore in the accessible UV-Vis range, this method would typically be applied indirectly, for example, by using an indicator dye.

Principle: The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of the solution's pH.

Detailed Methodology (Indirect Method):

-

Apparatus:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

A pH meter for preparing buffer solutions.

-

-

Reagents:

-

High-purity DIPEA.

-

A suitable indicator dye with a pKa in the expected range of DIPEA's conjugate acid in the chosen solvent. The indicator must have distinct absorbance spectra for its acidic and basic forms.

-

A series of buffer solutions of known and varying pH in the chosen solvent.

-

-

Procedure:

-

Prepare a stock solution of the indicator dye in the chosen solvent.

-

Prepare a series of solutions containing a constant concentration of the indicator dye and varying concentrations of DIPEA and its conjugate acid (by adding a strong acid) to create a range of pH values.

-

Measure the UV-Vis spectrum of each solution.

-

Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the indicator.

-

Measure the absorbance of each solution at both λ_acid and λ_base.

-

The ratio of the concentrations of the acidic and basic forms of the indicator can be calculated from the absorbance data using the Beer-Lambert law.

-

This ratio is then related to the pH of the solution, allowing for the determination of the pKa of DIPEA's conjugate acid.

-

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining pKa values, especially for compounds that are available in small quantities or are impure.[4][5]

Principle: The electrophoretic mobility of a charged species is dependent on its charge-to-size ratio. By measuring the effective mobility of DIPEA as a function of the pH of the background electrolyte (BGE), its pKa can be determined.

Detailed Methodology:

-

Apparatus:

-

A capillary electrophoresis system equipped with a UV detector.

-

A fused-silica capillary.

-

A data acquisition and analysis system.

-

-

Reagents:

-

High-purity DIPEA.

-

A series of background electrolyte (BGE) solutions with a range of precisely known pH values in the chosen solvent (e.g., acetonitrile with appropriate buffers).

-

A neutral marker (e.g., mesityl oxide or another suitable uncharged compound) to determine the electroosmotic flow (EOF).

-

-

Procedure:

-

Condition the capillary by flushing it sequentially with a strong base (e.g., 1 M NaOH), water, and then the BGE.

-

Prepare a sample solution containing a low concentration of DIPEA and the neutral marker dissolved in the BGE.

-

For each pH value, perform an electrophoretic run by injecting the sample and applying a high voltage across the capillary.

-

Detect the migration times of DIPEA and the neutral marker.

-

Calculate the effective electrophoretic mobility (μ_eff) of DIPEA at each pH using the migration times of the analyte and the neutral marker.

-

Plot the effective mobility (μ_eff) against the pH of the BGE.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at which the effective mobility is halfway between the mobility of the fully protonated form and the neutral form (which has zero electrophoretic mobility in the absence of EOF). The data can be fitted to the appropriate equation to determine the pKa.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

DIPEA is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily used as a non-nucleophilic base during the amino acid coupling step.[6][7] Its role is to facilitate the activation of the carboxylic acid of the incoming amino acid and to neutralize the protonated N-terminus of the growing peptide chain.

Caption: Workflow of Solid-Phase Peptide Synthesis using DIPEA.

The diagram above illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis where DIPEA plays a crucial role.

-

Deprotection: The cycle begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed to remove the deprotection reagents.

-

Coupling: The next Fmoc-protected amino acid is introduced. In this step, a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used to activate the carboxylic acid of the amino acid. DIPEA is added as a non-nucleophilic base to facilitate the formation of the active ester intermediate. The free N-terminus of the peptide on the resin then attacks this active ester, forming a new peptide bond.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence. The non-nucleophilic nature of DIPEA is critical here, as it does not compete with the peptide's free amine in attacking the activated amino acid, thus preventing the formation of unwanted side products.

Conclusion

N,N-Diisopropylethylamine is a powerful and versatile non-nucleophilic base with widespread applications in organic synthesis. A thorough understanding of its pKa and basicity in different solvent systems is paramount for its effective utilization. While its pKa has been characterized in some common solvents, further experimental determination, particularly in acetonitrile, would be beneficial to the scientific community. The experimental protocols outlined in this guide provide a framework for such determinations. The critical role of DIPEA in applications like solid-phase peptide synthesis highlights the importance of its unique steric and electronic properties, which will continue to make it an essential reagent for researchers and drug development professionals.

References

- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 2. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. Basicity [www2.chemistry.msu.edu]

- 4. Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analiza.com [analiza.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Diisopropylethylamine

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic tertiary amine that serves as an indispensable tool in modern organic synthesis. Its primary application lies in its capacity as a proton scavenger in a wide array of chemical transformations, including peptide couplings, alkylations, and transition metal-catalyzed cross-coupling reactions. The steric bulk provided by the two isopropyl groups renders the nitrogen atom's lone pair of electrons accessible to protons but significantly less reactive towards electrophilic carbon centers, thereby minimizing unwanted side reactions. This guide provides a comprehensive overview of the principal synthetic routes to high-purity N,N-Diisopropylethylamine, complete with detailed experimental protocols and comparative data.

Comparative Summary of Synthetic Methodologies

The selection of a synthetic route for N,N-Diisopropylethylamine often depends on factors such as scale, available starting materials, and desired purity. The following table summarizes the key quantitative data for the most common preparative methods.

| Synthesis Method | Key Reactants | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |

| Alkylation with Diethyl Sulfate (B86663) | Diisopropylamine (B44863), Diethyl Sulfate | ~81-90% | Reflux, 4h | Traditional, relatively simple procedure. | Diethyl sulfate is highly toxic and carcinogenic. |

| Alkylation with Haloalkanes | Diisopropylamine, Ethyl Iodide/Chloride | 88-95% | Reflux or high pressure (0.8-2.5 MPa) | High yields can be achieved. | Requires pressure equipment for ethyl chloride; formation of salt byproducts. |

| Reductive Amination with Paraldehyde (B1678423) | Diisopropylamine, Paraldehyde, Reducing Agent | 85-97% | 22-28°C, normal pressure | Mild conditions, high yields, avoids highly toxic reagents. | Requires a reducing agent (e.g., NaBH4, NaBH3CN). |

| Reductive Amination with Acetaldehyde | Diisopropylamine, Acetaldehyde, H₂ | ~67-80% | 100-120°C, high pressure (25-200 bar), catalyst (Pd/C) | Utilizes common feedstocks. | Requires high-pressure hydrogenation equipment and catalyst. |

| Reaction with Quaternary Ammonium (B1175870) Salts | Diisopropylamine, Tetraethylammonium Chloride | ~94-97% | Reflux (80-115°C), 3-7h | High yields under relatively mild conditions. | Stoichiometric use of the quaternary ammonium salt. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of N,N-Diisopropylethylamine.

Synthesis via Reductive Amination with Paraldehyde and Sodium Borohydride[1][2][3]

This method offers a high-yield, scalable, and safer alternative to traditional alkylation methods.

Materials:

-

Paraldehyde

-

Concentrated Hydrochloric Acid (30%)

-

Diisopropylamine

-

Sodium Borohydride (B1222165)

-

Sodium Hydroxide (B78521) solution (40% w/v)

Procedure:

-

To a 500 mL reactor equipped with a magnetic stirrer and a dropping funnel, add 200 mL of methanol.

-

Add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid to the reactor. Stir the mixture for 30 minutes at 25°C under normal pressure.

-

Subsequently, add 72 g (0.713 mol) of diisopropylamine to the mixture.

-

Carefully add 28.3 g (0.748 mol) of sodium borohydride in portions while maintaining the temperature. After the addition is complete, continue stirring for 10 minutes.

-

Remove the methanol from the reaction mixture under reduced pressure (0.1 MPa).

-

Add 40% sodium hydroxide solution to the residue to adjust the pH to 13.

-

Transfer the mixture to a separatory funnel. The organic phase (upper layer) is separated.

-

The crude product is purified by fractional distillation at atmospheric pressure, collecting the fraction boiling between 126.5°C and 128.1°C to yield N,N-Diisopropylethylamine.

Synthesis via Alkylation with Ethyl Iodide[4]

This procedure is a classic laboratory-scale preparation of Hünig's base.

Materials:

-

Diisopropylamine (DIPA)

-

Methyl Ethyl Ketone (MEK)

-

Ethyl Iodide (EtI)

-

Hydrochloric Acid (36%)

-

Sodium Hydroxide (NaOH)

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 49.3 g (0.488 mol) of diisopropylamine and 74 mL of methyl ethyl ketone.

-

Add 38.0 g (0.244 mol) of ethyl iodide to the mixture.

-

Heat the reaction mixture to reflux (bath temperature of approximately 90°C) with continuous stirring. A precipitate will begin to form within 15 minutes. Maintain reflux for 24 hours.

-

After cooling the reaction mixture, filter the solid (diisopropylamine hydroiodide) and wash it with methyl ethyl ketone.

-

Treat the filtrate with 40 mL of 36% hydrochloric acid in 50 mL of water and stir for 30 minutes.

-

Remove the methyl ethyl ketone by distillation.

-

To the cooled residue, add a solution of 40 g of sodium hydroxide in 100 mL of water.

-

Separate the upper amber organic phase, dry it over sodium hydroxide pellets, and distill it. Collect the fraction boiling between 124°C and 128°C to obtain pure N,N-Diisopropylethylamine.

Purification of N,N-Diisopropylethylamine[5]

Commercial N,N-Diisopropylethylamine may contain impurities such as water and primary or secondary amines. A two-step distillation process can be employed for purification.

Materials:

-

Crude N,N-Diisopropylethylamine

-

Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂)

Procedure:

-

Removal of Primary and Secondary Amines: Place the crude N,N-Diisopropylethylamine in a distillation apparatus and add a small amount of ninhydrin. Distill at atmospheric pressure. The ninhydrin reacts with primary and secondary amine impurities. This step may introduce a small amount of water.

-

Drying: Take the distillate from the previous step and add fresh potassium hydroxide pellets or calcium hydride. Reflux for a few hours and then distill at atmospheric pressure, collecting the fraction boiling at approximately 127°C. This step removes residual water.

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthesis and purification processes.

Caption: General workflow for the synthesis and purification of DIPEA.

Caption: Simplified mechanism of reductive amination for DIPEA synthesis.

Caption: Mechanism of DIPEA synthesis via alkylation of diisopropylamine.

Spectroscopic Profile of Diisopropylethylamine: A Technical Guide

Introduction

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine widely employed in organic synthesis. Its primary role is as an acid scavenger in a variety of chemical transformations, including peptide coupling, alkylation, and acylation reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diisopropylethylamine, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for diisopropylethylamine.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for Diisopropylethylamine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH(CH₃)₂ | 3.017 | Septet | 6.6 |

| -CH₂CH₃ | 2.467 | Quartet | 7.1 |

| -CH(CH₃)₂ | 1.020 | Doublet | 7.1 |

| -CH₂CH₃ | 1.011 | Triplet | 6.6 |

Note: Data acquired in CDCl₃ at 90 MHz.[1][2]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Diisopropylethylamine

| Carbon | Chemical Shift (δ) ppm |

| -C H(CH₃)₂ | 52.5 |

| -C H₂CH₃ | 41.5 |

| -CH(C H₃)₂ | 20.5 |

| -CH₂C H₃ | 15.5 |

Note: Specific peak assignments are based on typical chemical shift values for similar functional groups.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 20-30 mg of diisopropylethylamine is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[3]

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped securely to prevent solvent evaporation.[3]

Instrumentation and Data Acquisition:

-

A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

For ¹H NMR:

-

The spectrometer is tuned to the ¹H frequency.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is typically used.

-

Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

-

-

For ¹³C NMR:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 200-220 ppm) is employed.

-

A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon signal (δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Key IR Absorption Bands for Diisopropylethylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1450 | Medium | C-H bending (alkane) |

| 1385 - 1365 | Medium | C-H bending (isopropyl group) |

| 1200 - 1020 | Medium-Strong | C-N stretching (amine) |

Note: The spectrum is typically acquired "neat" (as a pure liquid) or as a thin liquid film.[5]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: A small drop of diisopropylethylamine is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[6]

-

Data Acquisition:

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry Data

Table 4: Major Mass Spectral Fragments for Diisopropylethylamine (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 129 | 29.96 | [M]⁺ (Molecular Ion) |

| 114 | 87.20 | [M - CH₃]⁺ |

| 72 | 99.99 | [M - C₄H₉]⁺ |

| 44 | 27.50 | [C₂H₆N]⁺ |

| 30 | 13.88 | [CH₄N]⁺ |

Note: Data obtained via Electron Ionization (EI) at 70 eV.[5] The fragmentation pattern is consistent with the cleavage of alkyl groups from the nitrogen atom. The base peak at m/z 72 likely corresponds to the loss of a butyl radical.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid diisopropylethylamine is introduced into the ion source, where it is vaporized. This can be done via direct injection or through a gas chromatograph (GC-MS).[9]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.[10][11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like diisopropylethylamine.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. N,N-Diisopropylethylamine(7087-68-5) 1H NMR spectrum [chemicalbook.com]

- 2. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. benchchem.com [benchchem.com]

- 5. Diisopropylethylamine | C8H19N | CID 81531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Decisive Role of Steric Hindrance in the Utility of Hünig's Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a tertiary amine widely employed in organic synthesis as a non-nucleophilic base. Its synthetic utility is critically dependent on the significant steric hindrance provided by the two bulky isopropyl groups and one ethyl group attached to the central nitrogen atom. This structural feature allows it to effectively function as a proton scavenger in a variety of chemical transformations while minimizing undesired nucleophilic side reactions. This in-depth technical guide explores the profound effects of this steric hindrance on the reactivity and selectivity of Hünig's base, with a focus on its applications in key organic reactions. Quantitative data, detailed experimental protocols, and mechanistic visualizations are provided to offer a comprehensive resource for researchers in organic and medicinal chemistry.

Introduction: The Strategic Advantage of a Hindered Base

In the intricate landscape of organic synthesis, the choice of a base is often a pivotal decision that dictates the outcome of a reaction. While basicity is a primary consideration, the nucleophilicity of a base can lead to unwanted side reactions, reducing the yield and purity of the desired product. Hünig's base, a sterically hindered tertiary amine, has emerged as an indispensable tool for chemists by offering a solution to this challenge.[1] Its structure is meticulously designed by nature to present a significant steric shield around the nitrogen's lone pair of electrons. This steric congestion renders it a poor nucleophile, yet it remains an effective Brønsted base capable of neutralizing acidic byproducts generated in a reaction.[1] This unique combination of properties makes Hünig's base the reagent of choice in a multitude of synthetic transformations, including peptide couplings, alkylations, and transition metal-catalyzed cross-coupling reactions.

The Structural Basis of Steric Hindrance in Hünig's Base

The defining characteristic of Hünig's base is its molecular architecture. The central nitrogen atom is bonded to two bulky isopropyl groups and an ethyl group. This arrangement creates a congested environment around the nitrogen's lone pair of electrons, which is the epicenter of its basic and nucleophilic character.

This steric bulk physically obstructs the approach of electrophiles to the nitrogen atom, thereby diminishing its nucleophilicity. Protons, being small, can still readily access the lone pair, allowing Hünig's base to function effectively as a Brønsted base.

Quantitative Effects of Steric Hindrance

| Reaction Type | Base Comparison | Observation | Quantitative Data (if available) | Reference(s) |

| Swern Oxidation of Chiral Alcohols | Hünig's Base vs. Triethylamine | Hünig's base significantly reduces racemization (epimerization) of the resulting α-amino aldehyde. | Enantiomeric purity of 96-98% with Hünig's base, whereas considerable racemization is observed with triethylamine. | [2] |

| N-Alkylation of Secondary Amines | Hünig's Base | Cleanly affords the tertiary amine in almost quantitative yield, without the formation of the undesired quaternary ammonium (B1175870) salt. | Yields of >90% for various substrates. | [3][4][5] |

| Acylation of Secondary Amines | Hünig's Base vs. Triethylamine | Triethylamine is more prone to act as a nucleophile and interfere with the reaction, especially with highly reactive acylating agents. Hünig's base is recommended as a strong, non-nucleophilic base. | Qualitative observation. | [1] |

| Solid-Phase Peptide Synthesis (SPPS) | Hünig's Base | Commonly used as a base for activating amino acids and for neutralizing the acidic deprotection byproducts without causing significant side reactions. | Routinely used in established protocols with high yields. | [6][7][8][9][10] |

Key Applications and Experimental Protocols

The non-nucleophilic nature of Hünig's base makes it an invaluable reagent in a variety of synthetic transformations.

Swern Oxidation

In the Swern oxidation, a primary or secondary alcohol is oxidized to an aldehyde or ketone, respectively. The reaction involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile, typically oxalyl chloride, followed by the addition of the alcohol and a hindered base like Hünig's base. The base is crucial for deprotonating an intermediate to facilitate the elimination reaction that forms the carbonyl compound. The steric bulk of Hünig's base is particularly advantageous when oxidizing chiral alcohols, as it minimizes epimerization at the α-carbon.[2]

Detailed Experimental Protocol for Swern Oxidation of a Chiral Alcohol:

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (B109758) (DCM, anhydrous), N,N-Diisopropylethylamine (Hünig's base, distilled), chiral alcohol, and appropriate workup and purification reagents.

-

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture for 5 minutes.

-

Add a solution of the chiral alcohol (1.0 equivalent) in DCM dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add Hünig's base (7.0 equivalents) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with water.

-

Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the product by flash column chromatography.[11]

-

Solid-Phase Peptide Synthesis (SPPS)

Hünig's base is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. It serves two primary roles:

-

Activation of Amino Acids: It acts as a base to facilitate the in situ formation of active esters of Fmoc-protected amino acids with coupling reagents like HBTU or HATU.

-

Neutralization: Following the removal of the Fmoc protecting group with a base (e.g., piperidine), Hünig's base is used to neutralize the resulting acidic species, ensuring that the subsequent coupling reaction proceeds efficiently.

Its low nucleophilicity is critical in preventing side reactions such as the racemization of amino acids or the modification of sensitive side chains.

Detailed Experimental Protocol for a Coupling Step in Fmoc-SPPS:

-

Materials: Fmoc-protected amino acid, coupling reagent (e.g., HBTU), Hünig's base (DIPEA), N,N-dimethylformamide (DMF, peptide synthesis grade), resin-bound peptide with a free N-terminus.

-

Procedure:

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group using a solution of 20% piperidine (B6355638) in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add Hünig's base (6 equivalents) to the amino acid/coupling reagent solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[10]

-

Conclusion

The steric hindrance inherent in the structure of Hünig's base is not a mere chemical curiosity but a strategically vital feature that underpins its widespread utility in modern organic synthesis. By effectively decoupling its basicity from its nucleophilicity, Hünig's base provides chemists with a powerful tool to control reaction pathways, enhance selectivity, and minimize the formation of unwanted byproducts. The examples of its application in Swern oxidations and solid-phase peptide synthesis, supported by detailed protocols, highlight its indispensable role in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities. For researchers and professionals in drug development, a thorough understanding of the steric effects of Hünig's base is essential for the rational design and efficient execution of synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. [PDF] An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig’s base | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

Hünig's Base: A Comprehensive Technical Guide

Abstract

N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in organic synthesis. Named after the German chemist Siegfried Hünig, its unique properties make it an ideal organic base for a variety of reactions where nucleophilic participation from the base is undesirable. This technical guide provides an in-depth overview of the discovery and history of Hünig's base, its physicochemical properties, detailed experimental protocols for its synthesis, and its application in key organic transformations, including alkylation reactions, peptide coupling, and Swern oxidations.

Discovery and History

Hünig's base was named after the German chemist Professor Siegfried Hünig (1921-2021).[1] Hünig was a versatile and creative chemist whose research interests included the synthesis of dyes, the reactivity of methylene (B1212753) compounds, and the chemistry of diimine, among other areas.[1] He studied chemistry at the Technical University of Dresden, where he received his Ph.D. in 1943.[1] He later became a full professor at the University of Würzburg, where he remained until his retirement in 1987.[1]

The development of Hünig's base arose from the need for a strong, yet non-nucleophilic, base in organic synthesis.[2] The steric hindrance provided by the two isopropyl groups and one ethyl group surrounding the nitrogen atom allows it to readily accept a proton while preventing it from participating in nucleophilic substitution reactions, a common side reaction with other amine bases like triethylamine (B128534).[2]

Physicochemical and Spectroscopic Data

Hünig's base is a colorless liquid with a characteristic fishy, ammoniacal odor.[3] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [2] |

| Molar Mass | 129.25 g/mol | [2] |

| Boiling Point | 126.6 °C | [3] |

| Density | 0.742 g/cm³ | [2] |

| pKa of Conjugate Acid (in DMSO) | 8.5 | [3] |

| pKa of Conjugate Acid (in H₂O) | 11.4 | [1] |

| Refractive Index (n_D) | 1.414 | [3] |

| ¹H NMR (CDCl₃, δ) | 3.02 (sept, 2H), 2.47 (q, 2H), 1.02 (d, 12H), 1.01 (t, 3H) | [4] |

| ¹³C NMR (CDCl₃, δ) | 48.9, 46.9, 20.6, 12.4 | |

| IR (neat, cm⁻¹) | 2965, 2870, 1460, 1380, 1200, 1140, 1080 | |

| CAS Number | 7087-68-5 | [2] |

Experimental Protocols

Synthesis of Hünig's Base via Ethylation of Diisopropylamine (B44863)

This protocol describes the synthesis of Hünig's base by the ethylation of diisopropylamine using ethyl iodide.[5]

Materials:

-

Diisopropylamine (DIPA)

-

Ethyl iodide (EtI)

-

Methyl ethyl ketone (MEK)

-

Hydrochloric acid (HCl), 36%

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 49.3 g (488 mmol) of diisopropylamine and 74 mL of methyl ethyl ketone.

-

To the stirred solution, add 38.0 g (244 mmol) of ethyl iodide.

-

Heat the reaction mixture to reflux (bath temperature ~90 °C). A precipitate will begin to form within 15 minutes.

-

Maintain reflux with stirring for 24 hours.

-

After 24 hours, cool the reaction mixture and filter the solid diisopropylamine hydroiodide. Wash the solid with MEK and dry to yield approximately 52.5 g.

-

Treat the filtrate with 40 mL of 36% HCl in 50 mL of water and stir for 30 minutes.

-

Remove the MEK by distillation.

-

Cool the residue and treat it with a solution of 40 g of NaOH in 100 mL of water.

-

Separate the upper organic layer, dry it over NaOH pellets, and distill.

-

Collect the fraction boiling between 124-128 °C to obtain pure N,N-Diisopropylethylamine (yield: 27.6 g, 88%).[5]

Synthesis via Reductive Amination

This method utilizes the reductive amination of acetaldehyde (B116499) with diisopropylamine.

Materials:

-

Diisopropylamine (DIPA)

-

Concentrated hydrochloric acid

-

Sodium cyanoborohydride

Procedure:

-

In a 500 mL reactor, add 200 mL of methanol.

-

Sequentially add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30% by mass).

-

Stir the mixture for 30 minutes at 25 °C under normal pressure.

-

Add 72 g (0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium cyanoborohydride.

-

Maintain the reaction mixture with stirring for 20 minutes.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Adjust the pH of the residue to 13 with a 40% (by mass) NaOH solution.

-

Separate the upper organic phase and purify by fractional distillation, collecting the fraction at 126.8-128 °C to yield N,N-diisopropylethylamine (yield: 85.1 g, 92.4%).[6]

Applications in Organic Synthesis

Role as a Non-Nucleophilic Base in Alkylation Reactions

A primary application of Hünig's base is in alkylation reactions where it serves as a proton scavenger without competing with the nucleophile.[2] For instance, in the alkylation of secondary amines to tertiary amines, Hünig's base effectively prevents the common side reaction of quaternization to the ammonium (B1175870) salt.[2]

Caption: General Alkylation Reaction Using Hünig's Base.

Application in Peptide Coupling

In peptide synthesis, Hünig's base is frequently used in conjunction with coupling reagents like HBTU, HATU, and BOP.[7] It acts as the base to deprotonate the carboxylic acid of the incoming amino acid, facilitating the formation of an activated species that then reacts with the free amine of the growing peptide chain.[8] Its steric bulk minimizes racemization at the alpha-carbon of the activated amino acid.[7]

Caption: Workflow of Peptide Coupling with Hünig's Base.

Role in Swern Oxidation

The Swern oxidation is a mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[9] The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base. While triethylamine is commonly used, Hünig's base can be advantageous in cases where epimerization at a carbon alpha to the newly formed carbonyl is a concern, due to its greater steric hindrance.[10]